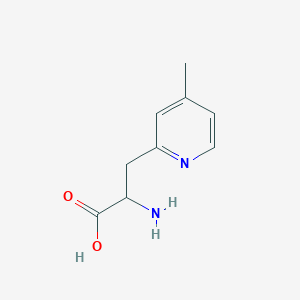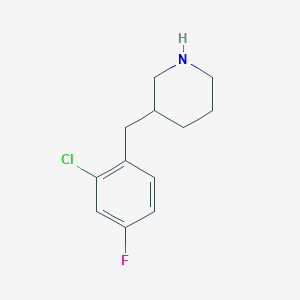
(S)-2-(1-Aminoethyl)-6-chlorophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Aminoethyl)-6-chlorophenol is a chiral primary amine with significant importance in various fields of chemistry and industry This compound is characterized by the presence of an amino group (-NH2) attached to an asymmetric carbon atom, making it optically active
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-6-chlorophenol typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the use of engineered transaminase enzymes, which offer an environmentally benign route for the asymmetric synthesis of chiral amines . The reaction conditions often include mild temperatures and neutral pH, making the process efficient and sustainable.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using biocatalytic processes. These methods leverage the high specificity and efficiency of transaminase enzymes to convert ketone substrates into the desired chiral amine with high enantiomeric excess . The use of biocatalysts also reduces the need for harsh chemicals and extreme reaction conditions, making the process more environmentally friendly.
化学反应分析
Types of Reactions
(S)-2-(1-Aminoethyl)-6-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines or other derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imines, secondary amines, and various substituted phenols, depending on the reaction conditions and reagents used .
科学研究应用
(S)-2-(1-Aminoethyl)-6-chlorophenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (S)-2-(1-Aminoethyl)-6-chlorophenol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), which is then deprotonated to form a quinonoid intermediate. This intermediate undergoes further transformations to yield the final product . The stereospecificity of the reaction is governed by the enzyme’s active site, which ensures the formation of the desired enantiomer .
相似化合物的比较
(S)-2-(1-Aminoethyl)-6-chlorophenol can be compared with other chiral amines such as (S)-1-amino-1-phenylpropane and (S)-3-(1-aminoethyl)-phenol. These compounds share similar structural features but differ in their substituents and reactivity.
List of Similar Compounds
- (S)-1-amino-1-phenylpropane
- (S)-3-(1-aminoethyl)-phenol
- (S)-1-amino-2-phenylethane
属性
分子式 |
C8H10ClNO |
|---|---|
分子量 |
171.62 g/mol |
IUPAC 名称 |
2-[(1S)-1-aminoethyl]-6-chlorophenol |
InChI |
InChI=1S/C8H10ClNO/c1-5(10)6-3-2-4-7(9)8(6)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |
InChI 键 |
DNSUJHRGQVMRRU-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](C1=C(C(=CC=C1)Cl)O)N |
规范 SMILES |
CC(C1=C(C(=CC=C1)Cl)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


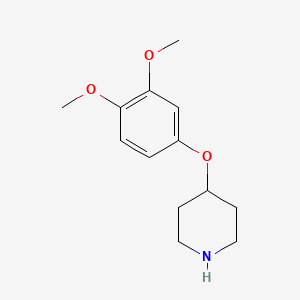
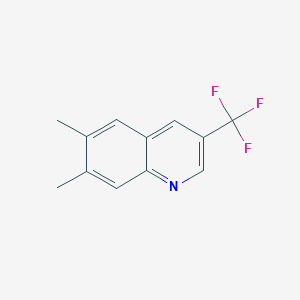
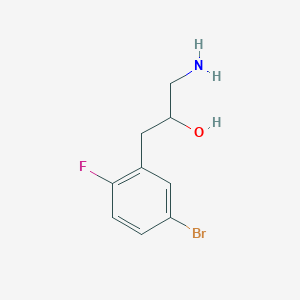
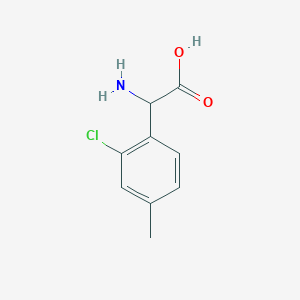

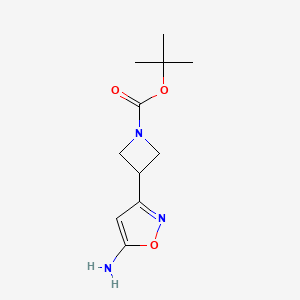


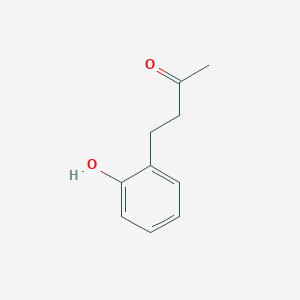
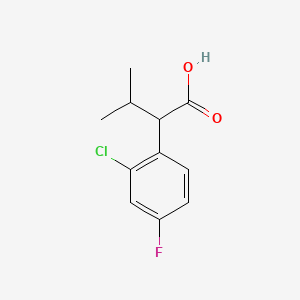

![{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
